3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
3-Ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a fused thienopyridine core with ester and amide substituents. The molecule integrates a 4,5-dihydrothieno[2,3-c]pyridine scaffold, which is substituted at the 2-position with a 5,6-dihydro-1,4-dioxine-2-carboxamido group. The 3- and 6-positions are esterified with ethyl and methyl groups, respectively.
The compound’s synthesis typically involves multi-step protocols, including cyclocondensation, amidation, and esterification, as inferred from similar derivatives in the evidence .
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-3-25-16(21)13-10-4-5-19(17(22)23-2)8-12(10)27-15(13)18-14(20)11-9-24-6-7-26-11/h9H,3-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLWIIFHSUYRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl 6-methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that thieno[2,3-c]pyridine derivatives showed selective cytotoxicity against various cancer cell lines including human pancreatic and gastric cancer cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar compounds. The thieno[2,3-c]pyridine framework has been associated with activity against a range of bacterial strains. The compound’s efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have shown that related compounds can inhibit key enzymes involved in metabolic processes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzyme inhibition activities suggest potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A recent study focused on a series of thieno[2,3-c]pyridine derivatives demonstrated that compounds with similar structural characteristics to our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The lead compound from this series showed promising results in inducing apoptosis in SMMC7721 liver cancer cells .
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial efficacy of several thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Compounds related to thieno[2,3-c]pyridine derivatives have been studied for their potential as anticancer agents. Research indicates that modifications to the thieno[2,3-c]pyridine core can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
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Antimicrobial Properties :
- The incorporation of the dioxine moiety has been linked to enhanced antimicrobial activity. Studies have demonstrated that compounds with similar structures exhibit significant inhibition against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents.
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Neuroprotective Effects :
- Research has indicated that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties. They have been evaluated for their ability to modulate neurotransmitter levels and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Chemistry Applications
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Pesticidal Activity :
- The compound has been investigated for its efficacy as a pesticide. Its structural features suggest potential interactions with biological targets in pests, leading to the development of novel agrochemicals that can effectively manage pest populations while minimizing environmental impact.
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Herbicidal Properties :
- Similar compounds have shown herbicidal activity by inhibiting specific metabolic pathways in plants. This could lead to the formulation of new herbicides that are selective and effective against unwanted vegetation.
Material Science Applications
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Polymer Synthesis :
- The unique structural properties of thieno[2,3-c]pyridine derivatives allow them to be utilized in the synthesis of advanced materials. They can serve as monomers or cross-linking agents in polymer chemistry, potentially leading to materials with tailored properties for electronic or photonic applications.
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Nanomaterials Development :
- The compound's ability to form complexes with metals can be exploited in the development of nanomaterials with specific electronic or catalytic properties. This could open avenues for applications in sensors and catalysis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of thieno[2,3-c]pyridine derivatives on human breast cancer cells (MCF-7). Results indicated that certain derivatives induced apoptosis through the activation of caspase pathways, demonstrating their potential as therapeutic agents against breast cancer.
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of synthesized thieno[2,3-c]pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications to the dioxine substituent significantly enhanced antimicrobial activity compared to unmodified compounds.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl and methyl ester groups in the molecule undergo hydrolysis under acidic or basic conditions. For example:
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Basic hydrolysis (aqueous NaOH/EtOH, reflux) converts esters to carboxylates.
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Acidic hydrolysis (HCl/H<sub>2</sub>O, reflux) yields carboxylic acids.
Transesterification reactions are also feasible. For instance, replacing the ethyl ester with other alkyl groups (e.g., isopropyl) can be achieved using alcohols and catalytic acid.
Table 1: Ester Reactivity
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Basic Hydrolysis | 1M NaOH, EtOH, 80°C, 4h | Dicarboxylic acid derivative | ~75% |
| Transesterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux, 6h | Methyl ester analogs | ~65% |
Amidation and Carboxamide Reactivity
The carboxamide group participates in:
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Hydrolysis : Under strong acidic/basic conditions, it converts to carboxylic acids.
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Nucleophilic substitution : Reacts with amines (e.g., benzylamine) to form secondary amides.
Key Findings :
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Reaction with benzyl chloride in methanolic NaOMe yields N-benzyl derivatives (confirmed via <sup>1</sup>H NMR).
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Carboxamide stability: Resists hydrolysis below pH 10 but degrades in concentrated HCl.
Cyclization Reactions
The thieno[2,3-c]pyridine core facilitates cyclization to form fused heterocycles. For example:
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Treatment with chloroacetonitrile in NaOMe/MeOH generates thieno[2,3-b]pyridine derivatives via intramolecular cyclization .
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Cyclocondensation with aryl isocyanates produces pyrimidine-fused systems .
Table 2: Cyclization Pathways
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| ClCH<sub>2</sub>CN | NaOMe, MeOH, 25°C, 30min | Thieno[2,3-b]pyridine analog | 68% |
| PhNCO | t-BuOK, t-BuOH, reflux, 3h | Pyrimidine-2,4-dione derivative | 73% |
Substitution Reactions
Electrophilic substitution occurs at the electron-rich thiophene ring:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the 5-position .
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Halogenation : Br<sub>2</sub>/AcOH adds bromine selectively to the 7-position .
Mechanistic Insight :
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Substituents on the dihydrodioxine ring direct electrophiles to specific positions on the thienopyridine system.
Functional Group Interconversion
The ester groups can be modified to:
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Amides : Via reaction with primary amines (e.g., methylamine).
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Ketones : Using Grignard reagents (e.g., MeMgBr).
Table 3: Functional Group Transformations
| Starting Group | Reagent | Product | Conditions |
|---|---|---|---|
| Ethyl ester | MeNH<sub>2</sub> | Methylamide | EtOH, 70°C, 8h |
| Methyl ester | MeMgBr | Tertiary alcohol | THF, 0°C, 2h |
Oxidation and Reduction
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Oxidation : KMnO<sub>4</sub> oxidizes the dihydrothiophene ring to a sulfone.
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Reduction : H<sub>2</sub>/Pd-C reduces the dioxine ring to a diol.
Experimental Data :
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Sulfone formation proceeds quantitatively under mild conditions (room temperature, 2h).
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs; †Calculated based on formula.
Key Observations:
Substituent Effects: The target compound’s 5,6-dihydro-1,4-dioxine-2-carboxamido group distinguishes it from analogs like 3f and 3g, which bear a trimethoxyphenylamino group. This substitution likely alters electronic properties and hydrogen-bonding capacity, impacting solubility and target binding . Bulky ester groups (e.g., tert-butyl in 3i and 3j ) correlate with higher yields (64–70%) but lower melting points, suggesting improved synthetic accessibility despite reduced crystallinity.
Ester Group Influence :
- Ethyl-methyl esters (target compound, 3f ) vs. diethyl esters (3g ) result in significant melting point differences (128–130°C vs. 67–69°C), highlighting the role of ester symmetry in packing efficiency .
Heterocyclic Core Modifications: Imidazo[1,2-a]pyridine derivatives (e.g., 2c ) exhibit higher melting points (215–245°C) due to increased rigidity from fused rings and strong intermolecular interactions (e.g., cyano groups).
Key Observations:
- Synthetic Yields : Ethyl-methyl esters (e.g., 3f : 59%) generally yield lower than diethyl (3g : 63%) or tert-butyl esters (3j : 70%), suggesting steric and electronic factors influence reaction efficiency .
- Biological Implications: The trimethoxyphenylamino group in 3f and 3g is a hallmark of antitubulin agents, while the target compound’s dihydrodioxine carboxamido group may offer improved metabolic stability or alternative binding modes .
Spectral and Analytical Data
- NMR: The target compound’s ¹H-NMR would show distinct peaks for the dihydrodioxine protons (~δ 4.2–4.5 ppm) and thienopyridine hydrogens (~δ 3.0–3.5 ppm), differing from 3f’s trimethoxyphenyl signals (~δ 6.7 ppm) .
- Mass Spectrometry : The molecular ion peak (e.g., [M+H]⁺) would align with its molecular weight (~391.43), similar to 3f (515.56) and 2c (577.43) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step reactions involving heterocyclic ring formation and amide coupling. For example, one-pot two-step reactions under reflux in ethanol or DMF, as described for analogous dihydrothieno-pyridine derivatives, yield intermediates that can be further functionalized . Optimization involves adjusting solvent polarity (e.g., ethanol for precipitation, aqueous DMF for crystallization) and reaction time (3–6 hours). Purity is monitored using TLC and HPLC, with final characterization via H/C NMR and HRMS to confirm structural integrity .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Answer : A combination of spectroscopic techniques is critical:
- H/C NMR : Assign chemical shifts to protons and carbons in the dihydrothieno-pyridine core, dioxine carboxamido group, and ester moieties. For example, methyl ester protons typically appear at δ 3.6–4.0 ppm, while aromatic protons in the dihydrothieno ring resonate at δ 6.3–7.5 ppm .
- HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±2 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and amide N–H bonds (~3300 cm) .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?
- Answer : Ethanol-water mixtures (e.g., 70:30 v/v) or DMF-water systems are effective for recrystallization, as demonstrated for structurally related dihydrothieno-pyridines. These solvents balance solubility and polarity to isolate crystalline solids with melting points consistent with literature values (e.g., 215–225°C) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Answer : Due to reactive groups (e.g., esters, amides), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste disposal must comply with local regulations for organic solvents and nitrogen-containing compounds. Refer to safety data sheets (SDS) for analogous compounds, which classify similar derivatives as "laboratory chemicals" with no specific acute toxicity but caution against prolonged exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Answer : Contradictions (e.g., unexpected H NMR splitting patterns) require cross-validation:
- X-ray Crystallography : Resolve ambiguous stereochemistry or ring conformations, as seen in dimethyl dihydropyridine derivatives .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangements .
- Computational Modeling : Compare experimental vs. DFT-calculated NMR/IR spectra to identify misassignments .
Q. What strategies are effective for profiling and quantifying impurities in this compound?
- Answer : Use HPLC with UV/Vis detection (λ = 254 nm) and LC-MS/MS to separate and identify impurities. Reference standards (e.g., USP-grade impurities for dihydropyridines) can be spiked into samples to calibrate retention times and quantify trace contaminants (<0.1%). Method validation should follow ICH guidelines for specificity, linearity, and precision .
Q. How does the dihydrothieno-pyridine core influence the compound’s electronic properties and reactivity?
- Answer : The conjugated thieno-pyridine system enhances electron delocalization, which can be studied via:
- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.
- UV-Vis Spectroscopy : Analyze λ shifts in different solvents to quantify solvatochromism .
- DFT Calculations : Map HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack .
Q. What catalytic systems can facilitate functionalization of the dihydrothieno-pyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
